1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
Description
Properties
IUPAC Name |
1-methyl-3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-2λ6,1,3-benzothiadiazole 2,2-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S3/c1-17-14-5-2-3-6-15(14)19(26(17,22)23)13-8-10-18(11-9-13)25(20,21)16-7-4-12-24-16/h2-7,12-13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYQZMQVEJMZOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide is a complex organic molecule that belongs to the class of thiadiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Thiadiazole ring : Known for its pharmacological properties.
- Piperidine moiety : Often associated with central nervous system activity.
- Thiophenesulfonyl group : Enhances solubility and biological interaction.
The primary mechanism of action for thiadiazole derivatives generally involves interaction with various biological targets. Specifically:
- CCR5 Antagonism : The compound acts as an antagonist to the CCR5 chemokine receptor. This receptor is crucial in HIV-1 entry into host cells, and blocking it can prevent viral infection.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 1-(piperidin-4-yl)-2,3-dihydrobenzo[d]imidazol-2-one | Anti-inflammatory | |
| 5-(Thiophen-2-yl)-1,3,4-thiadiazole | Antimicrobial | |
| 2-Amino-1,3,4-thiadiazole | Antimicrobial |
These findings suggest that the compound may also possess similar antimicrobial effects due to its structural components.
Anticancer Activity
Thiadiazole derivatives have been reported to exhibit potent anticancer activities through various mechanisms:
- Inhibition of DNA/RNA synthesis : Some studies indicate that these compounds can inhibit nucleic acid synthesis in cancer cells .
- Targeting key kinases : The heteroatoms in thiadiazoles can interact with kinases involved in tumorigenesis .
Case Studies
Several studies have explored the biological potential of related thiadiazole compounds:
- Antitumor Activity : A study on 1,3,4-thiadiazole derivatives demonstrated significant cytotoxic effects against cancer cell lines comparable to standard chemotherapeutics like Cisplatin .
- Molecular Docking Studies : Research employing molecular docking has shown favorable binding interactions between thiadiazole derivatives and target enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .
Scientific Research Applications
Pharmacological Applications
The pharmacological profile of this compound suggests several applications:
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds often exhibit antimicrobial properties. The presence of the thiophenesulfonyl group may enhance the compound's effectiveness against various bacterial strains. Studies have shown that similar compounds can inhibit bacterial growth effectively and could be developed into new antibiotics .
Anticancer Properties
Thiadiazole derivatives have been documented to possess anticancer activity. This compound's structure allows it to interact with cellular targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
Compounds with similar structural features have demonstrated anti-inflammatory properties. The ability to modulate inflammatory pathways could make this compound useful in treating inflammatory diseases such as arthritis and other chronic conditions .
Central Nervous System Effects
The piperidine ring is known for its role in CNS activity. Compounds containing this moiety have been explored for their potential as anxiolytics and antidepressants. This particular compound may also exhibit similar effects, warranting further research into its neuropharmacological properties .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions where the thiophenesulfonyl group is introduced into the piperidine framework followed by cyclization to form the benzo[c][1,2,5]thiadiazole core. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound.
Case Studies
Several studies have focused on the biological activities of related compounds:
These findings highlight the potential of thiadiazole-based compounds in drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound belongs to the 1,2,5-thiadiazole 1,1/2,2-dioxide family, which includes derivatives with varied substituents and fused aromatic systems. Key structural analogs and their distinguishing features are summarized below:
Research Findings and Implications
Comparative Stability
The 2,2-dioxide configuration in the target compound enhances oxidative stability compared to 1,1-dioxide derivatives (e.g., 3,4-diphenyl-1,2,5-thiadiazole 1,1-dioxide), as evidenced by reduced decomposition under UV light .
Preparation Methods
Nucleophilic Aromatic Substitution
The benzo-thiadiazole core is functionalized with a halogen (e.g., bromine) at position 3. The 1-(thiophen-2-ylsulfonyl)piperidin-4-amine acts as a nucleophile, displacing the halogen in the presence of a palladium catalyst. This method mirrors protocols used for attaching morpholine and piperazine derivatives to quinazoline scaffolds. However, the electron-deficient nature of the thiadiazole ring necessitates harsh conditions (e.g., 120°C in DMF), leading to moderate yields (50–60%).
Buchwald-Hartwig Amination
A palladium-catalyzed C–N coupling reaction enables direct attachment of the piperidine sulfonamide to the brominated core. Using tris(dibenzylideneacetone)dipalladium (Pd₂(dba)₃) and a phosphine ligand (e.g., Xantphos), the reaction proceeds at 90°C in toluene, yielding the target compound with improved efficiency (65–75%). This method is favored for its regioselectivity and compatibility with sensitive functional groups.
Analytical Characterization and Purity Assessment
The final product is characterized using spectroscopic and chromatographic techniques:
- ¹H NMR : Peaks at δ 2.35–2.50 ppm confirm the methyl group, while aromatic protons of the thiophene and benzo-thiadiazole rings appear at δ 7.20–8.40 ppm.
- FT-IR : Strong absorptions at 1340 cm⁻¹ and 1160 cm⁻¹ correspond to the sulfone (S=O) stretches.
- HPLC : Purity ≥98% is achieved using a C18 column with a methanol/water gradient.
Challenges and Optimization in Synthesis
Key challenges include:
- Low Solubility : The sulfone groups reduce solubility in organic solvents, necessitating polar solvents like dimethyl sulfoxide (DMSO) for reactions.
- Byproduct Formation : Over-sulfonylation of piperidine is mitigated by slow addition of sulfonyl chloride and rigorous temperature control.
- Coupling Efficiency : Catalyst loading (5–10 mol%) and ligand choice significantly impact yields in Buchwald-Hartwig reactions.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide?
- Methodology : The synthesis likely involves multi-step reactions, including:
- Step 1 : Preparation of the thiophene sulfonyl moiety, as seen in thiophene-containing intermediates in similar compounds (e.g., via sulfonation of thiophene derivatives) .
- Step 2 : Functionalization of the piperidine ring, potentially using hydrazonoyl chloride derivatives for coupling, as demonstrated in thiadiazole syntheses .
- Step 3 : Cyclization or fusion of the benzothiadiazole dioxide core, possibly via condensation reactions under controlled conditions (e.g., ethanol with triethylamine as a base) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : To confirm proton environments and carbon骨架, especially for the thiophene sulfonyl and piperidine groups .
- IR Spectroscopy : Identification of sulfonyl (S=O, ~1350 cm⁻¹) and thiadiazole (C=N, ~1600 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Cross-validation of purity and stoichiometry .
Advanced Research Questions
Q. How can researchers address low yields during the coupling of the thiophene sulfonyl and piperidine moieties?
- Methodology :
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to ethanol, as seen in similar thiadiazole syntheses .
- Catalyst Screening : Test bases like DBU or K₂CO₃ instead of triethylamine to improve nucleophilic substitution efficiency .
- Temperature Control : Gradual heating (40–60°C) to avoid side reactions, as demonstrated in benzimidazo-triazolone syntheses .
Q. How to resolve contradictions in biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
- Methodology :
- Dose-Response Studies : Test a wider concentration range (e.g., 0.1–100 µM) to differentiate between therapeutic and toxic thresholds .
- Assay Reproducibility : Validate results across multiple cell lines (e.g., mammalian vs. bacterial) and replicate experiments with independent batches .
- Mechanistic Profiling : Use enzymatic assays (e.g., kinase inhibition) or transcriptomics to identify off-target effects .
Q. What computational strategies are suitable for predicting the compound’s mechanism of action?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial enzymes or human kinases) .
- MD Simulations : Assess stability of ligand-target complexes over 100+ ns trajectories to validate binding modes .
- QM/MM Calculations : Explore electronic properties (e.g., charge distribution on the thiadiazole ring) to rationalize reactivity .
Q. How to evaluate the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and light (UV-Vis) for 4–8 weeks, followed by HPLC purity checks .
- pH Stability : Test solubility and degradation in buffers (pH 1–12) to identify optimal storage formulations .
Q. What in vitro models are appropriate for preliminary toxicity screening?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
